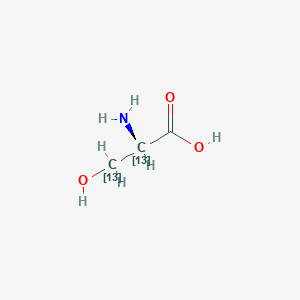
(2S)-2-amino-3-hydroxy(2,3-13C2)propanoic acid
Descripción
(2S)-2-amino-3-hydroxy(2,3-13C2)propanoic acid is a labeled amino acid where the carbon atoms at positions 2 and 3 are replaced with the isotope carbon-13. This compound is a derivative of serine, an important amino acid involved in various metabolic processes. The isotopic labeling makes it particularly useful in scientific research, especially in studies involving metabolic pathways and protein synthesis.
Propiedades
Fórmula molecular |
C3H7NO3 |
|---|---|
Peso molecular |
107.08 g/mol |
Nombre IUPAC |
(2S)-2-amino-3-hydroxy(2,3-13C2)propanoic acid |
InChI |
InChI=1S/C3H7NO3/c4-2(1-5)3(6)7/h2,5H,1,4H2,(H,6,7)/t2-/m0/s1/i1+1,2+1 |
Clave InChI |
MTCFGRXMJLQNBG-GSPFBODJSA-N |
SMILES isomérico |
[13CH2]([13C@@H](C(=O)O)N)O |
SMILES canónico |
C(C(C(=O)O)N)O |
Secuencia |
S |
Origen del producto |
United States |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-3-hydroxy(2,3-13C2)propanoic acid typically involves the incorporation of carbon-13 into the serine molecule. One common method is the use of labeled precursors in the biosynthesis pathway. For instance, glucose labeled with carbon-13 can be used as a starting material, which is then metabolized by microorganisms to produce the labeled amino acid.
Industrial Production Methods
Industrial production of isotopically labeled compounds often involves microbial fermentation processes. Microorganisms are cultured in a medium containing the labeled precursor, such as carbon-13 labeled glucose. The microorganisms metabolize the precursor and incorporate the labeled carbon into various metabolic products, including this compound. The compound is then extracted and purified using standard biochemical techniques.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-2-amino-3-hydroxy(2,3-13C2)propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a keto group.
Reduction: The amino group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Various nucleophiles can be used for substitution reactions, often under basic conditions.
Major Products
Oxidation: Formation of (2S)-2-amino-3-oxo(2,3-13C2)propanoic acid.
Reduction: Formation of (2S)-2-amino-3-hydroxypropane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(2S)-2-amino-3-hydroxy(2,3-13C2)propanoic acid is widely used in scientific research due to its isotopic labeling. Some of its applications include:
Chemistry: Used as a tracer in metabolic studies to track the incorporation and transformation of carbon atoms in biochemical pathways.
Biology: Employed in studies of protein synthesis and degradation, as the labeled carbon atoms can be detected using nuclear magnetic resonance (NMR) spectroscopy.
Medicine: Used in research on amino acid metabolism and related disorders.
Industry: Applied in the development of new pharmaceuticals and in the study of enzyme mechanisms.
Mecanismo De Acción
The mechanism of action of (2S)-2-amino-3-hydroxy(2,3-13C2)propanoic acid involves its incorporation into metabolic pathways where it can be used as a building block for proteins or other biomolecules. The labeled carbon atoms allow researchers to track its movement and transformation within cells, providing insights into metabolic processes and enzyme activities.
Comparación Con Compuestos Similares
Similar Compounds
(2S)-2-amino-3-hydroxypropanoic acid: The non-labeled version of the compound.
(2S)-2-amino-3-oxo(2,3-13C2)propanoic acid: An oxidized derivative.
(2S)-2-amino-3-hydroxy(2,3-13C2)butanoic acid: A homologous compound with an additional carbon atom.
Uniqueness
The primary uniqueness of (2S)-2-amino-3-hydroxy(2,3-13C2)propanoic acid lies in its isotopic labeling, which makes it a valuable tool for tracing and studying metabolic pathways. The presence of carbon-13 allows for precise detection and analysis using techniques such as NMR spectroscopy, providing detailed information on the compound’s behavior and interactions in biological systems.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


